Cas no 2248309-66-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate
- 2248309-66-0
- EN300-6518216
-
- インチ: 1S/C19H11NO5/c21-17-15-6-1-2-7-16(15)18(22)20(17)25-19(23)13-5-3-4-12(10-13)14-8-9-24-11-14/h1-11H
- InChIKey: PRPFRFWMRHBSFN-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=CC(C2=COC=C2)=C1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 333.06372245g/mol
- 同位素质量: 333.06372245g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 538
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.8Ų
- XLogP3: 3.3
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6518216-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate |
2248309-66-0 | 0.5g |
$1014.0 | 2023-05-31 | ||
Enamine | EN300-6518216-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate |
2248309-66-0 | 0.25g |
$972.0 | 2023-05-31 | ||
Enamine | EN300-6518216-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate |
2248309-66-0 | 0.1g |
$930.0 | 2023-05-31 | ||
Enamine | EN300-6518216-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate |
2248309-66-0 | 0.05g |
$888.0 | 2023-05-31 | ||
Enamine | EN300-6518216-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate |
2248309-66-0 | 2.5g |
$2071.0 | 2023-05-31 | ||
Enamine | EN300-6518216-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate |
2248309-66-0 | 10g |
$4545.0 | 2023-05-31 | ||
Enamine | EN300-6518216-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate |
2248309-66-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-14 | |
Enamine | EN300-6518216-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate |
2248309-66-0 | 5g |
$3065.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoateに関する追加情報
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-(Furan-3-Yl)Benzoate (CAS No. 2248309-66-0)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate, identified by the CAS registry number CAS No. 2248309-66, is a fascinating molecule with a complex structure and potential applications in various fields of chemistry and materials science. This compound belongs to the class of benzoates, which are widely studied for their versatile properties and reactivity. The molecule combines a benzoate group with a substituted isoindole moiety and a furan substituent, making it a unique candidate for further exploration in both academic and industrial settings.
The structural features of this compound are particularly noteworthy. The benzoate group is attached to the isoindole ring system via an ester linkage. The isoindole moiety itself is substituted with a dioxo group at positions 1 and 3, creating a rigid and potentially electron-deficient framework. Additionally, the presence of the furan substituent at position 3 of the benzene ring introduces aromaticity and potential conjugation effects. These structural elements collectively contribute to the compound's electronic properties and reactivity.
Recent studies have highlighted the potential of such compounds in organic electronics. The combination of electron-deficient isoindole moieties with electron-rich furan groups creates a system that may exhibit interesting charge transport properties. For instance, researchers have explored similar structures in the context of organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution patterns makes this compound a promising candidate for further investigation in these areas.
In terms of synthesis, this compound can be prepared through a multi-step process involving esterification reactions and cyclization steps. The starting materials typically include substituted benzene derivatives and isoindole precursors. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The chemical stability of 1,3-dioxo-substituted isoindoles has also been a topic of recent research interest. Studies have shown that these compounds exhibit remarkable thermal stability under certain conditions, making them suitable for applications in high-performance materials. Furthermore, their resistance to photodegradation under UV light exposure has been reported in several studies, suggesting their potential use in outdoor applications where durability is essential.
Beyond its electronic properties, this compound also shows promise in biochemistry. The furan substituent is known to engage in specific interactions with biological molecules, such as proteins and nucleic acids. This makes it an interesting candidate for drug design studies where specific molecular recognition is required. Researchers have explored similar structures as leads for anti-inflammatory agents and anticancer drugs due to their ability to modulate key cellular pathways.
In terms of environmental impact, the synthesis and application of this compound are being evaluated for sustainability considerations. Efforts are being made to develop greener synthesis routes that minimize waste generation and reduce energy consumption. Additionally, researchers are investigating biodegradation pathways to ensure that this compound can be safely integrated into industrial processes without posing long-term risks to ecosystems.
The integration of computational chemistry tools has significantly advanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, reactivity trends, and potential reaction mechanisms under various conditions. These computational studies complement experimental work by offering detailed molecular-level insights that would otherwise be challenging to obtain through traditional laboratory techniques alone.
In summary, 1,3-dioxo-substituted isoindole benzoates like CAS No. 2248-66-0 represent an exciting class of compounds with diverse applications across multiple disciplines. Their unique structural features make them ideal candidates for exploring new frontiers in organic electronics, biochemistry, and sustainable materials science. As research continues to uncover their full potential, this compound is poised to play a significant role in shaping future technological advancements.
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